molecular formula C6H7N5O B103510 7,8-Dihydropterin CAS No. 17838-80-1

7,8-Dihydropterin

Cat. No. B103510
CAS RN: 17838-80-1
M. Wt: 165.15 g/mol
InChI Key: PXZWKVIXSKSCFR-UHFFFAOYSA-N
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Description

7,8-Dihydropterin is a heterocyclic compound that plays a significant role in various biological functions, particularly as an intermediate in the biosynthesis of folate and related compounds in living systems . It is involved in the reduction of CO2 to methane and is a key component in the folate biosynthetic pathway .

Synthesis Analysis

The synthesis of 7,8-dihydropterin derivatives has been explored in several studies. For instance, the compound 6-acetyl-7-methyl-7,8-dihydropterin was synthesized and identified as a degradation product of 5,10-methenyl-5,6,7,8-tetrahydromethanopterin . Additionally, the bifunctional enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase/7,8-dihydropteroate synthase, which is involved in the synthesis of 7,8-dihydropteroate in pea leaves, has been purified and cloned . New methods for derivatization at position 6 of 7,7-dimethyl-7,8-dihydropterin have also been reported, providing novel compounds and intermediates for further synthesis .

Molecular Structure Analysis

The crystal structure of 6-methyl-7,8-dihydropterin-monohydrochloride-monohydrate has been determined, revealing a planar molecule protonated at the N(5)-position within a triclinic crystal system . This structural information is crucial for understanding the molecular interactions and stability of 7,8-dihydropterin derivatives.

Chemical Reactions Analysis

7,8-Dihydropterins undergo various chemical reactions, including autooxidation in air-equilibrated aqueous solutions and reactions with hydrogen peroxide under physiological conditions . The rate of these reactions and the products formed are influenced by the chemical structure of the substituents on the pterin ring. For example, 6-acetyl-7,7-dimethyl-7,8-dihydropterin has been shown to activate nitric oxide synthases and can substitute for the natural cofactor tetrahydrobiopterin in certain biological processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7,8-dihydropterins are closely related to their stability and reactivity. The stability of these compounds in air-equilibrated aqueous solutions has been studied, with findings indicating that the presence of electron-donor groups as substituents increases the reactivity towards oxidation . The reaction between 7,8-dihydropterins and hydrogen peroxide has also been investigated, providing insights into the potential biological implications of these reactions, such as in the skin disorder vitiligo .

Scientific Research Applications

Biosynthesis and Role in Folate Synthesis

7,8-Dihydropterin is involved in the biosynthesis of folate, a vital process in higher plants and some microorganisms. Rébeillé et al. (1997) found that in pea leaves, 7,8-dihydropteroate, a key step in folate synthesis, occurs exclusively in mitochondria. This process is catalyzed by a bifunctional enzyme which includes 7,8-dihydropteroate synthase, indicating a crucial role of 7,8-dihydropterin in folate synthesis in plant cells (Rébeillé, Macherel, Mouillon, Garin, & Douce, 1997).

Enzymatic Functions and Reaction Mechanisms

  • Dihydropterin deaminase, which converts 7,8-dihydropterin to 7,8-dihydrolumazine, plays a role in the biosynthesis of aurodrosopterin, a minor red eye pigment in Drosophila melanogaster. This enzyme also functions as guanine deaminase, important in purine metabolism (Kim, Park, Ahn, Kim, & Yim, 2009).
  • The study by Hennig et al. (1998) showed that dihydroneopterin aldolase, which converts 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin, plays a role in the de novo synthesis of folate, a vital process in organisms like Staphylococcus aureus (Hennig, D'arcy, Hampele, Page, Oefner, & Dale, 1998).

Chemical Stability and Reactivity

  • The study by Dántola et al. (2008) on the stability of 7,8‐dihydropterins in air-equilibrated aqueous solutions showed that these compounds, crucial in biological functions, react with dissolved O2 (autooxidation). Their reactivity varies based on their chemical structure, providing insights into their biological implications (Dántola, Vignoni, Capparelli, Lorente, & Thomas, 2008).

Medical Relevance

  • In the context of vitiligo, a skin disorder, 7,8-dihydropterins accumulate in high concentrations of H2O2. Dántola et al. (2008) studied the reaction between 7,8-dihydropterins and H2O2, revealing important biological implications and insights into the disorder (Dántola, Schuler, Denofrio, Vignoni, Capparelli, Lorente, & Thomas, 2008).

Antimicrobial Agent Development

  • Baca et al. (2000) discussed the crystal structure of Mycobacterium tuberculosis 7,8-dihydropteroate synthase in complex with pterin monophosphate. This enzyme is essential for the de novo synthesis of folate in certain organisms and absent in mammals, making it a potential target for novel antimycobacterial agents (Baca, Sirawaraporn, Turley, Sirawaraporn, & Hol, 2000).

Future Directions

Future research could focus on the development of novel anti-microbial therapies targeting enzymes like DHPS that are involved in the folate biosynthetic pathway . Additionally, the potential of simultaneously targeting both modules with pterin binding inhibitors could be explored .

properties

IUPAC Name

2-amino-7,8-dihydro-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1H,2H2,(H4,7,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZWKVIXSKSCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NC2=C(N1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170466
Record name 7,8-Dihydropterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dihydropterin

CAS RN

17838-80-1
Record name 7,8-Dihydropterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017838801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dihydropterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,970
Citations
F Rebeille, D Macherel, JM Mouillon, J Garin… - The EMBO …, 1997 - embopress.org
In pea leaves, the synthesis of 7, 8-dihydropteroate, a primary step in folate synthesis, was only detected in mitochondria. This reaction is catalyzed by a bifunctional 6-hydroxymethyl-7, …
Number of citations: 153 www.embopress.org
M Hennig, GE Dale, A D'Arcy, F Danel, S Fischer… - Journal of molecular …, 1999 - Elsevier
The gene encoding the 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase of Haemophilus influenzae has been cloned and expressed in Escherichia coli. A complex of the purified …
Number of citations: 59 www.sciencedirect.com
M Kuse, A Kanakubo, S Suwan, K Koga, M Isobe… - Bioorganic & medicinal …, 2001 - Elsevier
A luminous millipede, Luminodesmus sequoiae, emits light centered at a wavelength of 500 nm. To determine the light emitter of this bioluminescent system, fluorescent compounds …
Number of citations: 25 www.sciencedirect.com
JP Derrick - Vitamins & Hormones, 2008 - Elsevier
6‐Hydroxymethyl‐7,8‐dihydropterin pyrophosphokinase (HPPK) catalyses the transfer of pyrophosphate from ATP to 6‐hydroxymethyl‐7,8‐dihydropterin (HMDP), and is an essential …
Number of citations: 13 www.sciencedirect.com
CJ Suckling, CL Gibson, JK Huggan… - Bioorganic & medicinal …, 2008 - Elsevier
6-Acetyl-7,7-dimethyl-7,8-dihydropterin 3 has been shown to be able to substitute for the natural cofactor of nitric oxide synthases, tetrahydrobiopterin 1, in cells and tissues that contain …
Number of citations: 22 www.sciencedirect.com
K Fukushima, WE Richter Jr, T Shiota - Journal of Biological Chemistry, 1977 - Elsevier
An enzyme that catalyzes the formation of 6-(D-erythro-1',2',3'-trihydroxypropyl)-7,8-dihydropterin triphosphate (D-erythrodihydroneopterin triphosphate) and formic acid from GTP has …
Number of citations: 77 www.sciencedirect.com
MC Lawrence, P Iliades, RT Fernley, J Berglez… - Journal of molecular …, 2005 - Elsevier
In Saccharomyces cerevisiae and other fungi, the enzymes dihydroneopterin aldolase, 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and dihydropteroate synthase (…
Number of citations: 58 www.sciencedirect.com
U Ernström, T Pettersson, H Jörnvall - FEBS letters, 1995 - Wiley Online Library
Transthyretin (TTR) in plasma is associated with yellow compounds. Their properties differ, and in the chicken protein a major yellow compound has recently been identified as a …
Number of citations: 26 febs.onlinelibrary.wiley.com
ML Dántola, M Vignoni, AL Capparelli… - Helvetica Chimica …, 2008 - Wiley Online Library
6‐Substituted 7,8‐dihydropterins (=2‐amino‐7,8‐dihydropteridin‐4(1H)‐ones) are heterocyclic compounds that occur in a wide range of living systems and participate in relevant …
Number of citations: 36 onlinelibrary.wiley.com
A Garçon, C Levy, JP Derrick - Journal of molecular biology, 2006 - Elsevier
The enzymes dihydroneopterin aldolase (DHNA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) catalyse two consecutive steps in the biosynthesis of folic acid. …
Number of citations: 36 www.sciencedirect.com

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